
(S)-Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with bromine, chlorine, and methyl groups, along with an ethyl ester and a hydroxyl group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate typically involves multi-step organic reactions. One possible synthetic route could be:
Starting Material: 2,6-dimethylpyridine.
Bromination: Introduction of a bromine atom at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Introduction of a chlorine atom at the 4-position using chlorine gas or a chlorinating agent like thionyl chloride.
Hydroxylation: Introduction of a hydroxyl group at the 2-position using a hydroxylating agent such as hydrogen peroxide or a peracid.
Esterification: Formation of the ethyl ester by reacting the hydroxylated intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Ethyl 2-(4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate: Lacks the bromine atom.
Ethyl 2-(5-bromo-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate: Lacks the chlorine atom.
Ethyl 2-(5-bromo-4-chloro-2-methylpyridin-3-yl)-2-hydroxyacetate: Has only one methyl group.
Uniqueness
Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate is unique due to the specific combination of bromine, chlorine, and two methyl groups on the pyridine ring, along with the ethyl ester and hydroxyl functionalities. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C11H13BrClNO3 |
|---|---|
分子量 |
322.58 g/mol |
IUPAC 名称 |
ethyl (2S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H13BrClNO3/c1-4-17-11(16)10(15)7-5(2)14-6(3)8(12)9(7)13/h10,15H,4H2,1-3H3/t10-/m0/s1 |
InChI 键 |
LWEBVQPEHKHTCK-JTQLQIEISA-N |
手性 SMILES |
CCOC(=O)[C@H](C1=C(N=C(C(=C1Cl)Br)C)C)O |
规范 SMILES |
CCOC(=O)C(C1=C(N=C(C(=C1Cl)Br)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


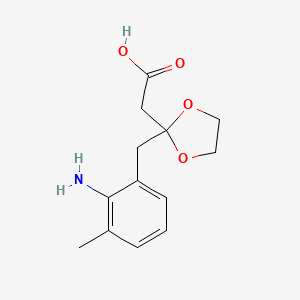
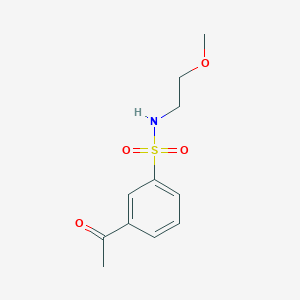
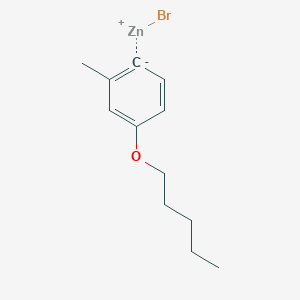
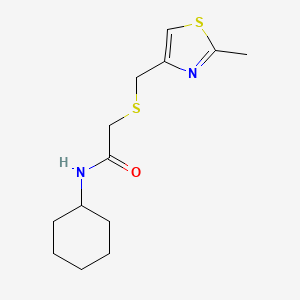
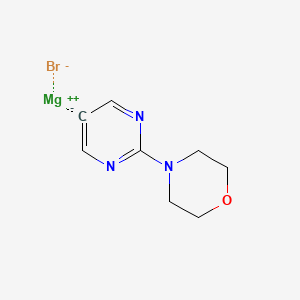
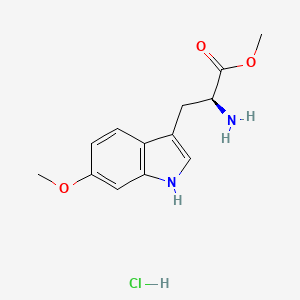
![(1S,2S,3S,5S)-3-((3-((1S,2S,3S,4R)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14890140.png)
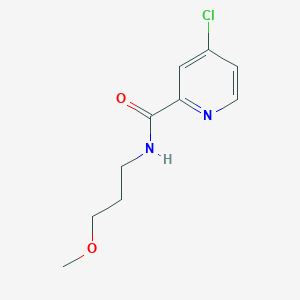

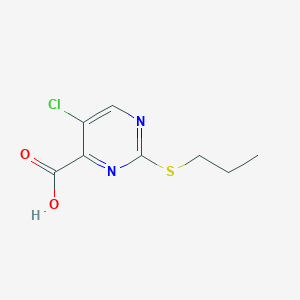
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)

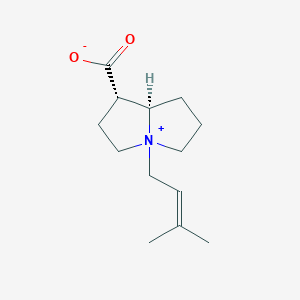
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
